molecular formula C5H5N5O2 B13440180 2-Amino-6,8-dihydroxypurine-15N5

2-Amino-6,8-dihydroxypurine-15N5

Cat. No.: B13440180
M. Wt: 172.09 g/mol
InChI Key: CLGFIVUFZRGQRP-CIKZIQIKSA-N
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Description

2-Amino-6,8-dihydroxypurine-15N5 is a stable isotope-labeled analog of 2-Amino-6,8-dihydroxypurine. This compound is primarily used in scientific research, particularly in studies involving nucleic acid repair pathways. It is also known by several synonyms, including 8-Hydroxyguanine-15N5 and 8-Oxoguanine-15N5 .

Preparation Methods

The synthesis of 2-Amino-6,8-dihydroxypurine-15N5 typically involves the incorporation of nitrogen-15 isotopes into the purine structure. The synthetic routes and reaction conditions for this compound are not extensively detailed in the available literature. it is known that the compound can be synthesized by modifying the standard synthetic routes for 2-Amino-6,8-dihydroxypurine to include nitrogen-15 labeled reagents

Chemical Reactions Analysis

2-Amino-6,8-dihydroxypurine-15N5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of 8-Oxoguanine-15N5 .

Scientific Research Applications

2-Amino-6,8-dihydroxypurine-15N5 is widely used in scientific research, particularly in studies related to DNA repair mechanisms. It serves as a model compound for understanding the repair pathways coordinated by enzymes such as MUTYH glycosylase and DNA polymerase λ. This compound is also used in studies investigating the effects of oxidative stress on nucleic acids and the role of damaged bases in mutagenesis and carcinogenesis .

Mechanism of Action

The mechanism of action of 2-Amino-6,8-dihydroxypurine-15N5 involves its incorporation into DNA, where it mimics the natural base guanine. This incorporation can lead to mispairing and subsequent recognition and repair by DNA repair enzymes. The molecular targets of this compound include MUTYH glycosylase and DNA polymerase λ, which are involved in the base excision repair pathway .

Comparison with Similar Compounds

2-Amino-6,8-dihydroxypurine-15N5 is similar to other purine derivatives such as 8-Hydroxyguanine and 8-Oxoguanine. its uniqueness lies in the incorporation of nitrogen-15 isotopes, which makes it particularly useful for isotopic labeling studies. Other similar compounds include 2-Amino-6,8-purinediol and 2-Amino-7,9-dihydro-1H-purine-6,8-dione .

Properties

Molecular Formula

C5H5N5O2

Molecular Weight

172.09 g/mol

IUPAC Name

2-(15N)azanyl-7,9-dihydro-1H-purine-6,8-dione

InChI

InChI=1S/C5H5N5O2/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H5,6,7,8,9,10,11,12)/i6+1,7+1,8+1,9+1,10+1

InChI Key

CLGFIVUFZRGQRP-CIKZIQIKSA-N

Isomeric SMILES

C12=C([15NH]C(=O)[15NH]1)[15N]=C([15NH]C2=O)[15NH2]

Canonical SMILES

C12=C(NC(=O)N1)N=C(NC2=O)N

Origin of Product

United States

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